C.I. Pigment Red 38

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16093. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[[2-chloro-4-[3-chloro-4-[(3-ethoxycarbonyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28Cl2N8O6/c1-3-51-35(49)31-29(33(47)45(43-31)23-11-7-5-8-12-23)41-39-27-17-15-21(19-25(27)37)22-16-18-28(26(38)20-22)40-42-30-32(36(50)52-4-2)44-46(34(30)48)24-13-9-6-10-14-24/h5-20,29-30H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYDMIIYRWUYBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C1N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=CC=C5)C(=O)OCC)Cl)Cl)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28Cl2N8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863750 |

Source

|

| Record name | C.I. Pigment Red 38 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

739.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder |

Source

|

| Record name | 1H-Pyrazole-3-carboxylic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4,5-dihydro-5-oxo-1-phenyl-, 3,3'-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6358-87-8 |

Source

|

| Record name | C.I. Pigment Red 38 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Red 38 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pigment Red 38 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4,5-dihydro-5-oxo-1-phenyl-, 3,3'-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 38 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Pigment Red 38 chemical structure and IUPAC name

An In-depth Technical Guide to C.I. Pigment Red 38

Abstract

This compound is a synthetically derived organic compound belonging to the disazo pyrazolone class of pigments.[1] Identified by the Colour Index number 21120 and CAS Registry Number 6358-87-8, this pigment presents as a neutral to yellowish-red powder.[1][2][3] It is characterized by its high tinting strength, good thermal stability, and notable resistance to solvents and migration, particularly when compared to analogous pigments like C.I. Pigment Red 37.[2][4] These properties make it a valuable colorant in demanding applications, primarily within the plastics and rubber industries for masterbatch and polymer coloration.[3] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis pathway, and key industrial applications, grounded in authoritative scientific data.

Chemical Identity and Structure

The fundamental identity of a chemical compound lies in its precise molecular structure and systematic nomenclature.

1.1 IUPAC Name

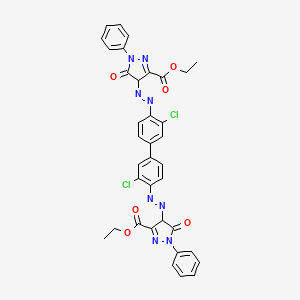

The formal IUPAC name for this compound is: ethyl 4-[[2-chloro-4-[3-chloro-4-[(3-ethoxycarbonyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate.[5]

1.2 Chemical Structure Visualization

The molecular architecture of this compound is centered around a 3,3'-dichlorobiphenyl core, which is linked via two azo groups (-N=N-) to two separate pyrazolone-carboxylate moieties. This "double azo" structure is fundamental to its chromatic and stability properties.[1]

Caption: Simplified schematic of this compound's molecular backbone.

Physicochemical Properties

The utility of a pigment is defined by its physical and chemical characteristics. The data below summarizes the key performance attributes of this compound.

| Property | Value | Source(s) |

| Colour Index Name | This compound | [1][2] |

| C.I. Constitution Number | 21120 | [1][2] |

| CAS Registry Number | 6358-87-8 | [2][5][6] |

| Molecular Formula | C₃₆H₂₈Cl₂N₈O₆ | [1][5][7] |

| Molecular Weight | 739.56 g/mol | [1][5][7] |

| Appearance | Red Powder | [2][8] |

| Shade | Neutral to Yellowish Red | [2][3] |

| Density | ~1.45 g/cm³ | [2][8] |

| Heat Resistance | 180-200 °C | [2][3] |

| Solubility | Insoluble in water; sparingly soluble in ethanol and xylene. | [1] |

Synthesis and Manufacturing Protocol

The industrial production of this compound is a multi-step process rooted in classical diazo chemistry. The causality behind this specific pathway is the need to create a stable, large, conjugated system that absorbs light in the visible spectrum to produce the desired red color.

3.1 Core Synthesis Reaction

The manufacturing process is based on the diazotization of a substituted benzidine derivative followed by an azo coupling reaction.[1][4] The key steps are:

-

Diazotization: 3,3'-Dichlorobenzidine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) under cold conditions to form a bis-diazonium salt. This electrophilic intermediate is highly reactive and is the foundation for the subsequent coupling step.

-

Coupling: The bis-diazonium salt is then reacted with two molar equivalents of a coupling component, in this case, Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate.[1] This reaction is an electrophilic aromatic substitution, where the pyrazolone derivative acts as the nucleophile, leading to the formation of the final pigment molecule.

-

Pigmentation/Finishing: The crude pigment precipitate undergoes post-treatment steps, which may include heating (pigmentation), washing, filtering, and drying to achieve the desired crystal form, particle size distribution, and final product specifications.[4]

3.2 Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis process.

Caption: Generalized workflow for the industrial synthesis of this compound.

Industrial Applications and Field Insights

The selection of this compound for a specific application is dictated by its robust performance profile. Its molecular stability translates directly into desirable physical properties.

4.1 Plastics and Rubber Coloration The primary application for Pigment Red 38 is in the coloration of plastics and rubber.[2][4] It is recommended for polymers such as:

Its key advantages in this domain are its resistance to migration, preventing the color from bleeding out of the polymer matrix, and its thermal stability, which allows it to withstand processing temperatures up to 180-200°C without significant degradation.[2][3] Furthermore, its good insulation properties make it a trusted choice for coloring the PVC insulation layers of electrical cables.[2][4]

4.2 Inks and Coatings While plastics are the dominant application, Pigment Red 38 is also utilized in various ink and paint formulations.[2] Its insolubility and chemical resistance make it suitable for solvent-based inks, offset inks, and water-based inks where durability is required.[2] The pigment's inherent high tinting strength means that a relatively low concentration is needed to achieve a vibrant and opaque red color.[4]

References

-

SY Chemical Co., Ltd. (n.d.). Pigment Red 38. Retrieved from SY Chemical website. [Link]

-

WorldOfPigments. (2012, November 30). Pigment Red 38. Retrieved from worldofpigments.com. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN111875978B - Production method of pigment red PR-38 for plastic.

-

Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment red 38. Retrieved from Hangzhou Epsilon Chemical website. [Link]

-

Global Substance Registration System (GSRS). (n.d.). PIGMENT RED 38. Retrieved from gsrs.ncats.nih.gov. [Link]

-

SY Chemical Co., Ltd. (n.d.). Pigment Red. Retrieved from SY Chemical website. [Link]

Sources

- 1. Pigment Red 38 [dyestuffintermediates.com]

- 2. Pigment Red 38 - SY Chemical Co., Ltd. [sypigment.com]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. CN111875978B - Production method of pigment red PR-38 for plastic - Google Patents [patents.google.com]

- 5. This compound | C36H28Cl2N8O6 | CID 95076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Pigment Red - SY Chemical Co., Ltd. [sypigment.com]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Pyrazolone Red Pigments

Abstract

Pyrazolone-based molecules represent a cornerstone in the development of both high-performance organic pigments and critical pharmaceutical agents.[1][2] Their vibrant red and yellow hues are commercially significant, while their derivatives are found in widely used analgesics.[1][3] The functional properties of these materials—be it color purity and lightfastness in a pigment or the bioavailability of a drug—are not solely dependent on the molecular structure but are profoundly influenced by the three-dimensional arrangement of molecules in the solid state. This guide provides an in-depth exploration of the crystallographic analysis of pyrazolone red pigments, offering researchers, scientists, and drug development professionals a framework for understanding the critical interplay between molecular conformation, crystal packing, and macroscopic properties. We will detail the experimental workflow from crystal growth to structure refinement and illuminate how to translate crystallographic data into actionable insights for materials design and pharmaceutical development.

Part 1: The Molecular and Supramolecular Chemistry of Pyrazolone Pigments

The Pyrazolone Core: Tautomerism and Conformation

Pyrazolones are heterocyclic compounds built upon a five-membered ring containing two adjacent nitrogen atoms and a carbonyl group.[1][4] A key feature of pigment- and dye-relevant pyrazolones is their existence in different tautomeric forms, primarily the azo and hydrazone forms.[5] While spectroscopic methods in solution may show a mixture, single-crystal X-ray diffraction (XRD) has been instrumental in confirming that these molecules predominantly adopt the hydrazone tautomeric form in the solid state.[6] This structural preference is critical as it dictates the planarity of the molecule and the potential for hydrogen bonding.

The first three-dimensional single-crystal XRD analysis of a pigment, carried out in 1968, provided definitive proof of the hydrazone structure and the near-planarity of the molecule.[6] This planarity facilitates extensive π-orbital overlap between adjacent molecules, a key factor influencing the pigment's color and shade.[6]

Intermolecular Forces: The Architects of the Crystal Lattice

The final properties of a pigment are governed by how individual molecules pack together in a crystal lattice. This packing is directed by a network of non-covalent interactions. In pyrazolone pigments, the primary forces at play are:

-

Hydrogen Bonds: The hydrazone moiety provides hydrogen bond donors (N-H) and acceptors (C=O), leading to the formation of robust intermolecular networks. These hydrogen bonds are directly responsible for the excellent solvent fastness and migration resistance observed in many high-performance pigments.[6]

-

Van der Waals Forces: These forces are significant in the stacking of the planar molecules, often leading to the formation of columnar structures.[6] The efficiency of this stacking impacts the pigment's density and thermal stability.

The interplay of these forces defines the specific polymorph, or crystal form, of the pigment. Different polymorphs of the same chemical compound can exhibit strikingly different colors and performance characteristics, making control over crystallization a paramount concern in pigment manufacturing.[6]

Part 2: The Crystallographic Workflow: From Raw Material to Refined Structure

The elucidation of a pyrazolone pigment's crystal structure is a systematic process that demands precision at every stage. The quality of the final structural model is a direct reflection of the quality of the initial crystal and the rigor of the data collection and refinement protocols.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the standard procedure for determining the crystal structure of a novel pyrazolone pigment. This workflow is designed as a self-validating system, with clear checkpoints to ensure data integrity.

Step 1: Crystal Growth and Selection (The Foundational Step)

-

Rationale: The single-crystal XRD technique is fundamentally dependent on having a single, high-quality crystal. Defects, twinning, or polycrystallinity will prevent the collection of usable diffraction data. This is the most critical and often the most challenging step.

-

Methodology:

-

Synthesize and purify the pyrazolone pigment. Common synthetic routes involve the condensation reaction of intermediates like ethyl acetoacetate with a substituted hydrazine.[1][7]

-

Employ slow evaporation or vapor diffusion techniques with a range of solvents to grow single crystals of suitable size (typically 0.1-0.3 mm).

-

Under a polarizing microscope, select a crystal that exhibits uniform extinction, sharp edges, and no visible cracks or defects.[8]

-

Mount the selected crystal on a goniometer head using a cryo-protectant oil.

-

Step 2: X-ray Diffraction Data Collection

-

Rationale: The crystal is irradiated with X-rays to generate a diffraction pattern, which contains information about the arrangement of atoms. Data is collected at cryogenic temperatures to minimize thermal vibrations, resulting in a sharper, higher-resolution pattern.[8]

-

Methodology:

-

Mount the goniometer head onto the diffractometer.

-

Center the crystal in the X-ray beam.

-

Initiate a cold stream of nitrogen gas, typically cooling the crystal to 100-120 K.[8]

-

Collect a series of diffraction images while rotating the crystal through a range of angles.[8] Modern diffractometers automate this process.

-

Validation Check: Monitor initial frames to assess diffraction quality. Strong, sharp spots are indicative of a good-quality single crystal. Diffuse or multiple spots suggest a problem with the crystal.

-

Step 3: Data Reduction and Structure Solution

-

Rationale: The raw diffraction images are processed to determine the crystal's unit cell parameters and space group, and the intensities of each diffraction spot are integrated. The "phase problem" is then solved to generate an initial electron density map.

-

Methodology:

-

Use software (e.g., SHELXT) to index the diffraction pattern and determine the unit cell dimensions and Bravais lattice.[9]

-

Integrate the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization).

-

Determine the space group based on systematic absences in the diffraction data.

-

Solve the structure using direct methods or intrinsic phasing to obtain an initial model of the molecular structure.[9]

-

Step 4: Structure Refinement and Validation

-

Rationale: The initial structural model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Methodology:

-

Perform least-squares refinement using software (e.g., SHELXL).

-

Locate and assign all non-hydrogen atoms from the electron density map. Hydrogen atoms are typically placed in calculated positions.

-

Refine atomic coordinates, and anisotropic displacement parameters.

-

Validation Check: The quality of the final model is assessed using crystallographic R-factors (e.g., R1, wR2). An R1 value below 5% for high-quality data indicates an excellent refinement. The final model should also be checked for chemical sense and potential issues using validation tools.

-

Visualizing the Workflow

The relationship between these experimental stages can be visualized as a linear progression with integrated validation points.

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Part 3: Data Interpretation and Structure-Property Relationships

A solved crystal structure is a rich dataset. Proper interpretation is key to unlocking its predictive power for material design and understanding biological activity.

Quantitative Crystallographic Data

The primary output of a crystal structure determination is a set of quantitative parameters that describe the crystal lattice and the molecule within it. These data are essential for comparison and database entry.

| Parameter | Typical Value/Information | Significance |

| Formula | C₂₂H₁₇N₃OS | Defines the chemical composition of the asymmetric unit. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the complete symmetry operations within the unit cell, dictating packing constraints. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |

| Z | 4 | Number of molecules in the unit cell. |

| Key Bond Lengths/Angles | C=O, N-N, N-H (Å) | Confirms the molecular geometry and tautomeric state (e.g., hydrazone vs. azo). |

| Hydrogen Bonds | N-H···O=C, 2.8-3.0 Å | Provides quantitative evidence of the key intermolecular interactions governing crystal packing. |

| R1 Factor | < 0.05 (for good data) | A key metric indicating the quality of the fit between the model and the experimental diffraction data. |

Table 1: Key crystallographic parameters for a representative pyrazolone derivative and their significance.

From Packing to Performance

The arrangement of molecules, as revealed by XRD, directly correlates with the pigment's macroscopic properties.

-

Color and Shade: The degree of π-π stacking and planarity affects the electronic structure of the aggregated molecules.[6] A more planar molecule with greater π-orbital overlap often results in a bathochromic (deeper red) shift in color compared to a more twisted conformation.[6]

-

Fastness Properties: As previously noted, extensive intermolecular hydrogen bonding networks are a hallmark of pigments with high resistance to solvents and bleeding.[6] The crystal structure provides a direct visualization of the interactions that must be overcome for a solvent molecule to disrupt the lattice.

-

Pharmaceutical Implications: For pyrazolone-based drugs, crystallography is essential for understanding structure-activity relationships (SAR).[8] Identifying the precise 3D conformation and intermolecular interactions helps in designing more potent and selective therapeutic agents and in understanding potential polymorphism, which can affect a drug's stability and dissolution rate.[2][8]

Visualizing Supramolecular Assembly

The crystal packing of pyrazolone pigments often reveals higher-order structural motifs, such as hydrogen-bonded chains or π-stacked columns.

Caption: Common supramolecular motifs in pyrazolone pigment crystals.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool in the study of pyrazolone red pigments. It provides the ultimate proof of molecular structure, tautomeric form, and the intricate network of intermolecular forces that dictate the material's solid-state properties. For the pigment chemist, this knowledge enables the rational design of new chromophores with enhanced stability and specific colors. For the pharmaceutical scientist, it provides the structural foundation for understanding biological activity and ensuring the solid-form integrity of active pharmaceutical ingredients. By following a rigorous, self-validating experimental workflow and carefully interpreting the resulting three-dimensional structures, researchers can accelerate innovation in this versatile and commercially vital class of compounds.

References

- Hunger, K. (n.d.). The effect of crystal structure on colour application properties of organic pigments. SDC ColourClick.

- Palatinus, L., et al. (n.d.). Analysis of diffuse scattering in electron diffraction data for the crystal structure determination of Pigment Orange 13, C32H24Cl2N8O2. ResearchGate.

-

Wikipedia. (n.d.). Pyrazolone. Retrieved from [Link]

-

Prima Chemicals. (2023, December 13). Basic Guide on Pyrazolones: Features and Applications. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Pyrazolone – Knowledge and References. Retrieved from [Link]

-

Karle, I. L., et al. (n.d.). Crystal and Molecular Structure of 3-Pyrazolone Derivatives. III. 5-Amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one. Sci-Hub. Retrieved from [Link]

-

Gunkara, O. T., et al. (2013). Synthesis of new pyrazolone dyes. ResearchGate. Retrieved from [Link]

-

Parajuli, P., et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Retrieved from [Link]

-

Various Authors. (2020). The diverse pharmacological importance of Pyrazolone Derivatives: A Review. Retrieved from [Link]

-

Claborn, K., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Retrieved from [Link]

-

Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment red 38. Retrieved from [Link]

-

Kumar, S., et al. (2012). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Retrieved from [Link]

Sources

- 1. Pyrazolone - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. sdc.org.uk [sdc.org.uk]

- 7. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

Spectroscopic Characterization of C.I. Pigment Red 38: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of C.I. Pigment Red 38, a dis-azo pyrazolone pigment widely utilized across various industries.[1][2] The focus of this document is on the application of Fourier-Transform Infrared (FTIR) and Raman spectroscopy for the structural elucidation and identification of this pigment. We will delve into the theoretical underpinnings of these vibrational spectroscopic techniques, present detailed experimental protocols for sample analysis, and provide an in-depth interpretation of the resulting spectral data. This guide is intended for researchers, scientists, and quality control professionals who require a robust understanding of the molecular characteristics of this compound.

Introduction to this compound

This compound, with the chemical name 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid], diethyl ester, is a significant member of the pyrazolone class of organic pigments.[3] Its molecular formula is C₃₆H₂₈Cl₂N₈O₆ and it is registered under CAS No. 6358-87-8.[1][3] This pigment is valued for its vibrant neutral red shade, good lightfastness, and resistance to various environmental factors, making it suitable for applications in plastics, rubber, inks, and coatings.[4][5] The complex molecular structure, featuring two azo groups (-N=N-) and pyrazolone rings, gives rise to a unique vibrational signature that can be effectively probed by spectroscopic methods.

Fundamentals of Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, investigates the molecular vibrations of a material.[6] These vibrations are quantized and correspond to specific energy levels. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state, a phenomenon central to FTIR spectroscopy.[6] Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the scattered photons have a different frequency from the incident photons due to energy exchange with the molecule's vibrational modes.[7] FTIR and Raman spectroscopy are complementary techniques; some molecular vibrations that are strong in an FTIR spectrum may be weak or absent in a Raman spectrum, and vice versa. This complementarity provides a more complete picture of the molecular structure.[8]

Molecular Structure of this compound

A thorough understanding of the molecular structure of this compound is paramount for interpreting its vibrational spectra. The key functional groups that contribute to its spectroscopic fingerprint include the azo linkage, pyrazolone ring system, chlorinated biphenyl backbone, and ester groups.

Figure 2: Experimental Workflows for FTIR and Raman Analysis.

Results and Discussion: Spectral Interpretation

The FTIR and Raman spectra of this compound are rich in information, with distinct bands corresponding to the vibrations of its various functional groups.

FTIR Spectrum Analysis

The FTIR spectrum of an azo dye is characterized by several key absorption bands. [9]For this compound, the following regions are of particular interest:

-

3100-2800 cm⁻¹: This region corresponds to C-H stretching vibrations of the aromatic rings and the ethyl groups of the ester functionalities.

-

~1700 cm⁻¹: A strong band in this region is attributed to the C=O stretching vibration of the ester group.

-

~1650 cm⁻¹: Another strong absorption is expected for the C=O stretching of the pyrazolone ring.

-

1600-1450 cm⁻¹: This region contains multiple bands due to C=C stretching vibrations of the aromatic rings.

-

~1450-1400 cm⁻¹: The characteristic -N=N- stretching vibration of the azo group typically appears in this range. [9][10]* ~1250 cm⁻¹: A strong band corresponding to the C-O stretching of the ester group is expected here.

-

Below 1000 cm⁻¹: This "fingerprint" region contains complex vibrations, including C-Cl stretching and various bending modes of the aromatic rings.

Raman Spectrum Analysis

The Raman spectrum of this compound provides complementary information, with strong signals often observed for the symmetric and non-polar bonds.

-

1600-1550 cm⁻¹: Strong bands in this region are characteristic of the C=C stretching vibrations within the aromatic rings.

-

~1420 cm⁻¹ and ~1176 cm⁻¹: The protonated azo group (-N=N-) stretching vibrations can give rise to prominent bands in these regions. [11]* Other notable bands: The spectrum will also feature vibrations associated with the pyrazolone ring and the biphenyl backbone.

The combination of FTIR and Raman data allows for a confident and detailed structural confirmation of this compound.

Tabulated Spectral Data

| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Assignment |

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | Aromatic C-H bonds |

| C-H Stretch (Aliphatic) | 3000-2850 | 3000-2850 | Ethyl group C-H bonds |

| C=O Stretch (Ester) | ~1700 | Weak | Ester carbonyl group |

| C=O Stretch (Pyrazolone) | ~1650 | Moderate | Pyrazolone ring carbonyl |

| C=C Stretch (Aromatic) | 1600-1450 | Strong | Aromatic ring vibrations |

| N=N Stretch (Azo) | ~1450-1400 | Strong | Azo linkage |

| C-O Stretch (Ester) | ~1250 | Weak | Ester C-O bond |

| C-N Stretch | ~1153 | Moderate | Carbon-Nitrogen bonds |

| C-Cl Stretch | Below 800 | Moderate | Carbon-Chlorine bonds |

Conclusion

FTIR and Raman spectroscopy are indispensable tools for the comprehensive characterization of this compound. This guide has outlined the theoretical principles, provided detailed experimental protocols, and offered insights into the interpretation of the spectral data. By leveraging the complementary nature of these techniques, researchers and professionals can effectively verify the identity, assess the purity, and understand the molecular structure of this important industrial pigment.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SY Chemical Co., Ltd. Pigment Red 38. [Link]

-

Hangzhou Epsilon Chemical Co.,Ltd. Pigment red 38. [Link]

-

Dye|Dye intermediates|Fluorescent Brightener|pigment dye. Pigment Red 38. [Link]

-

Science World Journal. Spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. [Link]

-

ResearchGate. IR-spectrum of azo dye. [Link]

-

MDPI. A Detailed UV–Vis Spectral Investigation of Six Azo Dyes Derived from Benzoic- and Cinnamic Acids: Experimental and Theoretical Insight. [Link]

-

MDPI. Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. [Link]

-

MDPI. Spectroscopic Techniques for Identifying Pigments in Polychrome Cultural Relics. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Wikipedia. Raman spectroscopy. [Link]

-

MDPI. Acid Yellow 9 Azo Dye Gets the Blues: An Optical Spectroscopy and DFT Study of Unusual Photochemistry in Multilayer Films with PAH and Chitosan. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pigment Red 38 [dyestuffintermediates.com]

- 3. This compound | C36H28Cl2N8O6 | CID 95076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pigment Red 38 - SY Chemical Co., Ltd. [sypigment.com]

- 5. epsilonpigments.com [epsilonpigments.com]

- 6. mdpi.com [mdpi.com]

- 7. Raman spectroscopy - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. scienceworldjournal.org [scienceworldjournal.org]

- 10. researchgate.net [researchgate.net]

- 11. Acid Yellow 9 Azo Dye Gets the Blues: An Optical Spectroscopy and DFT Study of Unusual Photochemistry in Multilayer Films with PAH and Chitosan | MDPI [mdpi.com]

A Spectroscopic Investigation of C.I. Pigment Red 38: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of C.I. Pigment Red 38

This compound, also known by its Colour Index number 21120 and CAS number 6358-87-8, is a prominent member of the diarylide pyrazolone class of organic pigments.[1][2][3] Its robust chemical structure, characterized by a double azo configuration, imparts a vibrant yellowish-red hue and notable stability, making it a valuable colorant in a multitude of industrial applications.[2][4] This pigment finds extensive use in the coloration of plastics, printing inks, and textiles, where properties like heat resistance, lightfastness, and migration resistance are paramount.[5] Understanding the interaction of this compound with light, specifically its absorption and emission properties, is crucial for optimizing its performance, predicting its behavior in various matrices, and ensuring color consistency in its applications. This technical guide provides a comprehensive exploration of the UV-Vis absorption and emission spectra of this compound, grounded in the fundamental principles of spectroscopy and supported by insights into the behavior of structurally similar pyrazolone azo dyes.

Theoretical Framework: The Interplay of Light and Molecular Structure

The color of an organic pigment like this compound is a direct consequence of its ability to absorb specific wavelengths of visible light. This phenomenon is governed by the principles of UV-Vis spectroscopy, which probes the electronic transitions within a molecule.

UV-Vis Absorption Spectroscopy

When a molecule absorbs ultraviolet (UV) or visible light, the energy from the light promotes an electron from a lower energy molecular orbital (the highest occupied molecular orbital or HOMO) to a higher energy molecular orbital (the lowest unoccupied molecular orbital or LUMO). The energy difference (ΔE) between these orbitals corresponds to the energy of the absorbed photon, as described by the equation ΔE = hν, where h is Planck's constant and ν is the frequency of the light. The extensive system of conjugated double bonds (alternating single and double bonds) in the structure of this compound, particularly the azo groups (-N=N-), delocalizes the π-electrons, which lowers the energy gap between the HOMO and LUMO. This reduced energy gap allows for the absorption of longer wavelengths of light, which fall within the visible region of the electromagnetic spectrum, resulting in the pigment's characteristic red color.

The relationship between the amount of light absorbed and the concentration of the pigment in a solution is described by the Beer-Lambert Law:

A = εbc

Where:

-

A is the absorbance (a dimensionless quantity)

-

ε (epsilon) is the molar absorptivity or extinction coefficient (in L mol⁻¹ cm⁻¹), a constant that is characteristic of the substance at a particular wavelength.

-

b is the path length of the light through the sample (typically 1 cm).

-

c is the concentration of the substance in the solution (in mol L⁻¹).

A UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelength at which the maximum absorbance occurs is denoted as λmax (lambda-max).

Fluorescence Emission Spectroscopy

Fluorescence is a photoluminescent process in which a molecule, after absorbing a photon and reaching an excited electronic state, returns to its ground state by emitting a photon. This emission of light typically occurs at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. Not all molecules that absorb light are fluorescent; the ability to fluoresce depends on the molecule's structure and its environment. For many azo pigments, fluorescence is often weak or quenched due to efficient non-radiative decay pathways (e.g., internal conversion, intersystem crossing) that allow the excited molecule to return to the ground state without emitting light. However, pyrazolone-based azo dyes can exhibit fluorescence, and its characteristics are highly sensitive to the molecular structure and the surrounding medium.[6]

Spectroscopic Profile of this compound

Expected UV-Vis Absorption Spectrum

This compound is expected to exhibit a strong absorption band in the visible region of the spectrum, likely with a λmax between 450 nm and 550 nm. This absorption is attributed to the π → π* electronic transitions within the extensive conjugated system of the molecule. The exact position of the λmax will be influenced by several factors:

-

Solvent Polarity (Solvatochromism): The polarity of the solvent can significantly impact the electronic distribution in the ground and excited states of the pigment molecule, leading to shifts in the absorption maximum. This phenomenon, known as solvatochromism, is a hallmark of many azo dyes.[6] In polar solvents, a bathochromic (red) shift is often observed due to the stabilization of the more polar excited state.

-

Azo-Hydrazone Tautomerism: Azo dyes containing a hydroxyl group ortho to the azo linkage, or in the case of pyrazolones, a keto-enol system, can exist as a mixture of two tautomeric forms: the azo form and the hydrazone form. These two forms have distinct absorption spectra, and the equilibrium between them is influenced by the solvent, pH, and temperature. The hydrazone tautomer typically absorbs at a longer wavelength than the azo tautomer. For pyrazolone azo dyes, the hydrazone form is often the more stable tautomer.

Expected Emission Spectrum

The fluorescence emission of this compound, if observable, is anticipated to be in the orange to red region of the spectrum, with a characteristic Stokes shift. The quantum yield of fluorescence is expected to be relatively low due to the structural features of azo pigments that favor non-radiative decay. The emission spectrum would also be sensitive to the solvent environment and the prevalent tautomeric form.

Tabulated Spectroscopic Data (Predicted)

The following table summarizes the expected key spectroscopic parameters for this compound based on data from related pyrazolone azo compounds.

| Parameter | Expected Value/Range | Notes |

| UV-Vis Absorption | ||

| λmax (in non-polar solvent) | 450 - 500 nm | Primarily due to the hydrazone tautomer. |

| λmax (in polar solvent) | 480 - 550 nm | A bathochromic shift is expected with increasing solvent polarity. |

| Molar Absorptivity (ε) | High ( > 20,000 L mol⁻¹ cm⁻¹) | Characteristic of the strong π → π* transition in azo dyes. |

| Fluorescence Emission | ||

| Emission Maximum (λem) | 550 - 650 nm | Expected to be red-shifted from the absorption maximum. |

| Stokes Shift | 50 - 150 nm | The energy difference between absorption and emission maxima. |

| Fluorescence Quantum Yield (ΦF) | Low ( < 0.1) | Non-radiative decay pathways are likely to be dominant. |

Experimental Protocol for Spectroscopic Analysis

To empirically determine the UV-Vis absorption and emission spectra of this compound, the following detailed experimental protocol should be followed. This protocol is designed to ensure accuracy, reproducibility, and safety.

Materials and Equipment

-

This compound (high purity)

-

Spectroscopic grade solvents (e.g., Dichloromethane, Dimethylformamide (DMF), Toluene)

-

Volumetric flasks (Class A)

-

Pipettes (Class A) and micropipettes

-

Analytical balance

-

Ultrasonic bath

-

UV-Vis spectrophotometer (double beam)

-

Fluorometer (spectrofluorometer)

-

Quartz cuvettes (1 cm path length)

Step-by-Step Methodology for UV-Vis Absorption Spectroscopy

-

Stock Solution Preparation: a. Accurately weigh a small amount (e.g., 5 mg) of this compound using an analytical balance. b. Quantitatively transfer the pigment to a 100 mL volumetric flask. c. Add a small amount of the chosen spectroscopic grade solvent (e.g., DMF) to dissolve the pigment. Use an ultrasonic bath to aid dissolution if necessary, as the pigment is poorly soluble in many common solvents.[2] d. Once dissolved, fill the volumetric flask to the mark with the same solvent. This will be your stock solution.

-

Working Solution Preparation: a. From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations that will result in an absorbance reading between 0.1 and 1.0 for optimal accuracy. A typical working concentration would be in the range of 10⁻⁵ to 10⁻⁶ M.

-

Spectrophotometer Setup: a. Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. b. Set the desired wavelength range for the scan (e.g., 300 nm to 800 nm). c. Set the scan speed and slit width as appropriate for the instrument and desired resolution.

-

Baseline Correction: a. Fill a quartz cuvette with the pure solvent to be used for the sample analysis. This will serve as the blank. b. Place the blank cuvette in both the sample and reference holders of the double-beam spectrophotometer. c. Run a baseline scan to zero the instrument across the entire wavelength range.

-

Sample Measurement: a. Empty the sample cuvette and rinse it with a small amount of the working solution. b. Fill the sample cuvette with the working solution of this compound. c. Place the sample cuvette in the sample holder and the blank cuvette in the reference holder. d. Initiate the scan to record the absorption spectrum. e. Identify the wavelength of maximum absorbance (λmax).

Step-by-Step Methodology for Fluorescence Spectroscopy

-

Sample Preparation: a. Prepare a dilute solution of this compound in a spectroscopic grade solvent, similar to the UV-Vis sample preparation. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).

-

Fluorometer Setup: a. Turn on the fluorometer and allow the lamp to stabilize. b. Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum. c. Set the desired emission wavelength range for the scan (e.g., from the excitation wavelength + 20 nm to 800 nm). d. Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity.

-

Blank Measurement: a. Fill a quartz cuvette with the pure solvent and place it in the sample holder. b. Run a scan to record the solvent's emission spectrum (Raman scattering from the solvent may be visible). This will serve as the blank.

-

Sample Measurement: a. Replace the blank cuvette with the cuvette containing the this compound solution. b. Initiate the scan to record the fluorescence emission spectrum. c. Identify the wavelength of maximum emission (λem).

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols.

Caption: Experimental workflow for UV-Vis absorption spectroscopy.

Caption: Experimental workflow for fluorescence emission spectroscopy.

Electronic Transitions and Molecular Orbitals

The absorption of light by this compound involves the promotion of an electron from a bonding or non-bonding molecular orbital to an anti-bonding molecular orbital.

Caption: Diagram of a π → π* electronic transition in a conjugated system.

Conclusion

This compound is a commercially significant organic pigment whose color and performance are dictated by its electronic structure and interaction with light. While specific spectral data for this pigment is not widely published, a thorough understanding of its spectroscopic properties can be achieved through the study of analogous pyrazolone azo dyes and by following rigorous experimental protocols. The UV-Vis absorption spectrum is expected to be dominated by a strong π → π* transition in the visible region, which is sensitive to the solvent environment and the pigment's tautomeric form. While likely weakly fluorescent, its emission properties provide further insight into its photophysical behavior. The methodologies and theoretical background presented in this guide offer a robust framework for researchers and scientists to characterize this compound and to leverage its spectroscopic properties in various scientific and industrial endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Hangzhou Epsilon Chemical Co.,Ltd. Pigment red 38. [Link]

-

SY Chemical Co., Ltd. Pigment Red 38. [Link]

-

Dye|Dye intermediates|Fluorescent Brightener|pigment dye. Pigment Red 38. [Link]

-

Karci, F., et al. (2013). Photophysical Properties of New Pyrazolone Based Azo- Compounds. Journal of Fluorescence, 23(5), 935-944. [Link]

-

Li, S., et al. (2022). Modification of C.I. Pigment Red 146 with surfactants and graphene oxide. RSC Advances, 12(34), 21859-21865. [Link]

- Herbst, W., & Hunger, K. (2004).

-

Smith, K. L., et al. (2020). Pyrazole, Imidazole, and Isoindolone Dipyrrinone Analogs: pH Dependent Fluorophores that Red-Shift Emission Frequencies in Basic Solution. ACS Omega, 5(31), 19689–19697. [Link]

Sources

- 1. This compound | C36H28Cl2N8O6 | CID 95076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pigment Red 38 [dyestuffintermediates.com]

- 3. softbeam.net:8080 [softbeam.net:8080]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. Pigment Red 38 - SY Chemical Co., Ltd. [sypigment.com]

- 6. Photophysical Properties of New Pyrazolone Based Azo- Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazole, Imidazole, and Isoindolone Dipyrrinone Analogs: pH Dependent Fluorophores that Red-Shift Emission Frequencies in Basic Solution - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry and Fragmentation Analysis of Diarylide Pigments

Abstract

Diarylide pigments, a cornerstone of the yellow and orange colorant industry, present unique analytical challenges due to their low solubility and complex molecular structures.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of mass spectrometry-based techniques for the structural elucidation and fragmentation analysis of these vital compounds. Moving beyond a simple recitation of methods, this paper delves into the causality behind experimental choices, offering field-proven insights into ionization methodologies, fragmentation pathways, and data interpretation. Through detailed protocols, illustrative diagrams, and a foundation of authoritative references, this guide serves as a self-validating system for the robust analysis of diarylide pigments.

Introduction: The Analytical Imperative for Diarylide Pigments

Diarylide pigments are a significant class of synthetic organic pigments, prized for their vibrant yellow to reddish-yellow hues, excellent lightfastness, and high tinting strength.[2][3] Their chemical structure, characterized by a central biphenyl core linked to two acetoacetarylide moieties via azo groups (-N=N-), underpins their desirable properties but also their analytical complexity.[1][2] Accurate molecular characterization is paramount for quality control in manufacturing, understanding degradation pathways in materials science, and assessing potential toxicological profiles, particularly as some diarylide pigments can degrade to release regulated aromatic amines like 3,3'-dichlorobenzidine.[1] Mass spectrometry has emerged as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information.[4]

The Mass Spectrometric Approach: Ionization Causality

The analysis of diarylide pigments by mass spectrometry is critically dependent on the choice of ionization technique. Their low solubility in common solvents necessitates methods that can effectively transfer these large, non-volatile molecules into the gas phase for analysis.[4]

Matrix-Assisted Laser Desorption/Ionization (MALDI): A Preferred Strategy for Insoluble Analytes

For diarylide pigments, which are often intractable in solution, MALDI-TOF-MS (Time-of-Flight Mass Spectrometry) is an exceptionally powerful technique.[5][6] The rationale for its suitability lies in its ability to analyze solid-state samples directly, circumventing the need for dissolution.

Why MALDI?

-

Direct Solid-State Analysis: Pigment powders can be co-crystallized with a suitable matrix and analyzed directly, preserving the integrity of the molecule.

-

Soft Ionization: MALDI is a "soft" ionization technique that minimizes in-source fragmentation, typically producing prominent molecular ions ([M]⁺ or [M+H]⁺), which are crucial for determining the molecular weight.[7]

-

High Mass Range: TOF analyzers are well-suited for the relatively high molecular weights of diarylide pigments (typically >600 Da).[8]

The choice of matrix is a critical experimental parameter. Dihydroxybenzoic acid (DHB) has been shown to be particularly effective in enhancing the signal intensity of diarylide pigments.[6]

Electrospray Ionization (ESI): The Solution-Phase Alternative

While challenging due to solubility issues, Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be employed, particularly for modified or more soluble diarylide derivatives, or when hyphenated with liquid chromatography (LC).[9][10]

Why ESI?

-

LC-MS Compatibility: ESI is the premier interface for coupling liquid chromatography with mass spectrometry, enabling the separation of pigment mixtures and isomers prior to analysis.[11]

-

Structural Elucidation via MS/MS: ESI-MS/MS allows for controlled fragmentation of selected precursor ions, providing detailed structural information.[12][13]

The primary challenge with ESI is finding a suitable solvent system that can dissolve the pigment without causing degradation. This often requires experimentation with solvent mixtures and additives.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): A Thermal Fragmentation Approach

Py-GC/MS offers a unique alternative by intentionally thermally decomposing the pigment into smaller, volatile fragments that are then separated by GC and identified by MS.[14][15] This technique is not for determining the molecular ion but is incredibly powerful for identifying the constituent building blocks of the pigment, thereby confirming its identity.[16]

Why Py-GC/MS?

-

Fingerprinting: The resulting pyrogram is a highly specific "fingerprint" of the pigment's chemical structure.[14]

-

Component Identification: It allows for the identification of the original aromatic amines and coupling components used in the synthesis of the pigment.[16][17]

Experimental Protocol: MALDI-TOF-MS Analysis of a Diarylide Pigment

This protocol provides a detailed, step-by-step methodology for the analysis of a representative diarylide pigment, Pigment Yellow 13, using MALDI-TOF-MS.

Materials:

-

Pigment Yellow 13 (C₃₆H₃₄Cl₂N₆O₄, MW: 685.6 g/mol )[8]

-

Matrix: 2,5-Dihydroxybenzoic acid (DHB)

-

Solvent: Tetrahydrofuran (THF)

-

MALDI target plate

-

Micropipettes

-

Vortex mixer

-

Nitrogen gas stream

Procedure:

-

Matrix Solution Preparation: Prepare a saturated solution of DHB in THF.

-

Sample Preparation: Suspend a small amount (approx. 1 mg) of Pigment Yellow 13 in 1 mL of THF. Vortex thoroughly. While the pigment will not fully dissolve, this creates a fine suspension.

-

Target Spotting: On the MALDI target plate, spot 1 µL of the DHB matrix solution.

-

Sample-Matrix Co-crystallization: Immediately add 1 µL of the pigment suspension to the wet matrix spot on the target plate. Mix gently with the pipette tip.

-

Drying: Allow the spot to air-dry completely. A gentle stream of nitrogen can be used to accelerate drying. The goal is to form a uniform crystalline spot.

-

Mass Spectrometer Calibration: Calibrate the MALDI-TOF mass spectrometer using a standard peptide or protein mixture appropriate for the mass range of the pigment.

-

Data Acquisition:

-

Insert the target plate into the mass spectrometer.

-

Acquire spectra in positive ion reflectron mode.

-

Set the laser intensity to the minimum required to obtain a good signal-to-noise ratio, to minimize fragmentation.

-

Average a sufficient number of laser shots (e.g., 100-200) to obtain a high-quality spectrum.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and any significant fragment ions.

Caption: Key fragmentation pathways of diarylide pigments in tandem MS.

Data Presentation: Characteristic Ions

The following table summarizes the expected key ions for a representative diarylide pigment, Pigment Yellow 13, based on the fragmentation mechanisms discussed.

| Ion Description | Proposed Structure | Expected m/z (for C₃₆H₃₄Cl₂N₆O₄) |

| Protonated Molecular Ion | [M+H]⁺ | 685.2 |

| Azo Bond Cleavage (Symmetrical) | Central diamine core fragment | 251.0 |

| Azo Bond Cleavage (Asymmetrical) | Coupler fragment | 206.1 |

| Amide Bond Cleavage | Fragment from coupler | 107.1 (dimethylaniline) |

Conclusion: An Integrated Analytical Approach

The robust characterization of diarylide pigments via mass spectrometry is not a monolithic process but rather a strategic application of complementary techniques. MALDI-TOF-MS excels in providing rapid and accurate molecular weight determination of these challenging solid materials. ESI-MS/MS, when solubility permits, offers a pathway to detailed structural elucidation through controlled fragmentation. Py-GC/MS serves as a powerful tool for "fingerprinting" and identifying the fundamental chemical building blocks. By understanding the causality behind the choice of ionization and the predictable nature of fragmentation pathways, researchers can confidently unveil the molecular blueprint of these industrially significant pigments, ensuring quality, safety, and performance.

References

- Scovacricchi, T. (2023).

- ResearchGate. (n.d.). LDI MS spectrum of PY124, a diarylide yellow pigment, with structure...

- Various Authors. (1995-2009). Synthesis and evaluation of organic pigments. 4. New monoarylide and diarylide pigments.

- Wyplosz, N. (2003). Laser Desorption Mass Spectrometric Studies of Artists' Organic Pigments.

- Hutzler, C., et al. (2017).

- Hutzler, C., et al. (2017). Identification of organic pigments in tattoo inks and permanent make-ups using MALDI-TOF mass spectrometry.

- PubChem. (n.d.). Diarylide Yellow. NIH.

- Soltzberg, L. J., et al. (2007). MALDI-TOF mass spectrometric identification of dyes and pigments.

- Natural Pigments. (n.d.). Diarylide Yellow Dispersion.

- ResearchGate. (n.d.).

- Bowie, J. H., & Lewis, G. E. (1967). Mass Spectra of Hydrazo, Azo and Azoxy Compounds.

- Guaratini, T., et al. (2007). The mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry and extensive deuterium labeling experiments. PubMed.

- Cultural Heritage Science Open Source. (n.d.). Diarylide Yellow HR: A Bright Pigment Overview.

- Wikipedia. (n.d.). Diarylide pigment.

- Perry, J. J. (2010). Identifying the plant origin of artists' yellow lake pigments by electrospray mass spectrometry. Archaeometry.

- ResearchGate. (2007). The mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry and extensive deuterium labeling experiments.

- Satomura, S. (2018). Mass Spectrometric Analysis of Synthetic Organic Pigments.

- de la Roja, J. M., et al. (2011).

- Wikipedia. (n.d.).

- Environmental Molecular Sciences Laboratory. (n.d.).

- Chemistry LibreTexts. (2023).

- National Genomics Data Center. (n.d.).

- Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube.

- Wikipedia. (n.d.).

- Zocolo, G. J., et al. (2015).

Sources

- 1. Diarylide pigment - Wikipedia [en.wikipedia.org]

- 2. naturalpigments.com [naturalpigments.com]

- 3. chsopensource.org [chsopensource.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification of organic pigments in tattoo inks and permanent make-up using laser desorption ionisation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diarylide Yellow | C36H34Cl2N6O4 | CID 73462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Using SPE-LC-ESI-MS/MS Analysis to Assess Disperse Dyes in Environmental Water Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-throughput mass spectrometry: the mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry and extensive deuterium labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 15. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 16. Py-GC/MS applied to the analysis of synthetic organic pigments: characterization and identification in paint samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. OLB-PM-25542568 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

A Comprehensive Technical Guide to the Thermal Properties of C.I. Pigment Red 38 for Pharmaceutical Applications

This in-depth technical guide provides a comprehensive analysis of the thermal properties of C.I. Pigment Red 38, with a specific focus on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended for researchers, scientists, and drug development professionals who utilize this pigment in pharmaceutical formulations and require a thorough understanding of its thermal stability and behavior.

Introduction: The Criticality of Thermal Analysis for this compound in Drug Development

This compound, a disazo pyrazolone pigment derived from 3,3'-dichlorobenzidine, is a vibrant red colorant.[1] Its molecular formula is C₃₆H₂₈Cl₂N₈O₆ and its CAS Number is 6358-87-8.[1] In the pharmaceutical industry, colorants like this compound are integral components of solid dosage forms, contributing to product identification, brand recognition, and patient compliance. However, the incorporation of any excipient into a drug product necessitates a rigorous evaluation of its physical and chemical properties to ensure the safety, efficacy, and stability of the final formulation.

Thermal analysis techniques, particularly TGA and DSC, are indispensable tools in the solid-state characterization of pharmaceutical ingredients.[2] For a thermally sensitive molecule like an azo pigment, these analyses provide critical data on its thermal stability, decomposition pathways, and potential interactions with active pharmaceutical ingredients (APIs) and other excipients. This understanding is paramount during drug development and manufacturing processes that often involve heat, such as drying, milling, and compression. Regulatory bodies like the European Medicines Agency (EMA) emphasize the importance of understanding the solid-state properties of all components in a drug product to ensure its quality and performance.[3][4]

This guide will delve into the theoretical and practical aspects of TGA and DSC analysis of this compound, offering insights into experimental design, data interpretation, and the implications for formulation development.

The Molecular Structure of this compound and its Implications for Thermal Stability

The thermal behavior of this compound is intrinsically linked to its molecular structure. As a dichlorobenzidine-based azo pigment, it possesses two azo groups (-N=N-) which are known to be the most thermally labile linkages in the molecule. The decomposition of such pigments is thought to be initiated by the homolytic cleavage of the C-N bonds adjacent to the azo groups.

The presence of electron-withdrawing groups, such as the chlorine atoms on the benzidine backbone, can influence the thermal stability of azo pigments.[5] These groups can affect the dissociation of the phenyl-nitrogen bond, a key step in thermal degradation.[5] The pyrazolone moieties also contribute to the overall stability and chromophoric properties of the pigment.

Thermogravimetric Analysis (TGA) of this compound: A Predictive Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] This technique is crucial for determining the thermal stability and decomposition profile of this compound.

Expected TGA Profile of this compound

The TGA curve is expected to show minimal mass loss at lower temperatures, indicating the absence of significant amounts of volatile impurities or adsorbed water. A significant mass loss would be anticipated to begin in the range of 200-250°C, corresponding to the onset of thermal decomposition. The decomposition may occur in multiple stages, reflecting the cleavage of the two azo linkages and subsequent breakdown of the aromatic and heterocyclic structures.

Interpreting the TGA Data

The key parameters to be extracted from the TGA analysis of this compound are:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant weight loss begins. This is a primary indicator of the pigment's thermal stability.

-

Temperature of Maximum Rate of Decomposition (Tpeak): The temperature at which the rate of mass loss is highest, as determined from the derivative of the TGA curve (DTG curve).

-

Residual Mass: The mass remaining at the end of the analysis, which can provide information about the formation of non-volatile degradation products.

The thermal decomposition of dichlorobenzidine-based compounds can potentially lead to the formation of aromatic amines, including 3,3'-dichlorobenzidine, which is a known carcinogen.[11] Therefore, understanding the decomposition profile is not only a matter of formulation stability but also of toxicological concern.

Differential Scanning Calorimetry (DSC) of this compound: Unveiling Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to detect and quantify thermal events such as melting, crystallization, and solid-state phase transitions.

Expected DSC Profile of this compound

The DSC thermogram of this compound is expected to be characterized by:

-

No Sharp Melting Point: As a complex organic pigment, this compound is unlikely to exhibit a sharp melting point. Instead, a broad endothermic event may be observed, which could be associated with a gradual softening or decomposition process.

-

Exothermic Decomposition: Following any endothermic events, a significant exothermic peak is anticipated. This exotherm corresponds to the energy released during the thermal decomposition of the molecule. The peak temperature of this exotherm provides information about the temperature at which the decomposition is most rapid.

The absence of a distinct melting point before decomposition is a common characteristic of many organic pigments and is an important consideration for processing, as it indicates that the pigment will likely decompose before it melts.

Summary of Predicted Thermal Properties

The following table summarizes the anticipated thermal properties of this compound based on its chemical class and available data. It is crucial to note that these are predictive values and should be confirmed by experimental analysis.

| Thermal Property | Analytical Technique | Predicted Observation | Significance in Pharmaceutical Development |

| Thermal Stability | TGA | Onset of decomposition expected around 200-250°C. | Defines the upper temperature limit for processing and storage. |

| Decomposition Profile | TGA/DTG | Multi-step decomposition, with the primary mass loss associated with azo bond cleavage. | Provides insight into the degradation mechanism and potential formation of harmful byproducts. |

| Melting Behavior | DSC | No sharp melting endotherm; decomposition likely occurs before melting. | Informs on the physical behavior of the pigment at elevated temperatures during manufacturing. |

| Decomposition Energetics | DSC | A significant exothermic event corresponding to decomposition. | Characterizes the energy release during degradation, which is important for safety assessments. |

Experimental Protocols for TGA and DSC Analysis

To ensure the scientific integrity and reproducibility of the thermal analysis of this compound, the following detailed experimental protocols are recommended. These protocols are based on established standards such as those from ASTM.[7][12][13][14]

General Sample Preparation

A representative sample of this compound should be lightly ground to ensure homogeneity. The sample should be stored in a desiccator to minimize the influence of adsorbed moisture on the thermal analysis.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically platinum or alumina).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. Calculate the first derivative of the mass loss curve (DTG) to determine the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared aluminum DSC pan. Crimp the pan with a lid.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 400°C (or a temperature just beyond the final decomposition event observed in TGA) at a heating rate of 10°C/min.

-

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify and integrate any endothermic or exothermic peaks to determine transition temperatures and enthalpy changes.

Visualizing the Experimental Workflow and Data Interpretation

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship between the observed thermal events and the properties of this compound.

Caption: TGA Experimental Workflow for this compound.

Caption: DSC Experimental Workflow for this compound.

Conclusion: A Proactive Approach to Formulation Stability

A thorough understanding of the thermal properties of this compound is not merely an academic exercise but a fundamental requirement for the development of robust and safe pharmaceutical products. This guide has provided a comprehensive framework for the TGA and DSC analysis of this pigment, from the theoretical underpinnings of its thermal behavior to detailed, actionable experimental protocols. By proactively characterizing the thermal stability and potential degradation pathways of this compound, formulation scientists can mitigate risks associated with thermal processing, ensure the integrity of the drug product throughout its shelf life, and adhere to the stringent requirements of regulatory agencies. The insights gained from these thermal analysis techniques are invaluable for making informed decisions in drug formulation and manufacturing, ultimately contributing to the delivery of high-quality medicines to patients.

References

-

SY Chemical Co., Ltd. (n.d.). Pigment Red 38. Retrieved from [Link]

-

Hangzhou Epsilon Chemical Co., Ltd. (n.d.). Pigment red 38. Retrieved from [Link]

-

SY Chemical Co., Ltd. (n.d.). Pigment Red 38. Retrieved from [Link]

-

WorldOfPigments. (2012, November 30). Pigment Red 38. Retrieved from [Link]

-

European Medicines Agency. (2016, November 15). Guideline on the chemistry of active substances. Retrieved from [Link]

-

ResearchGate. (n.d.). New Picolylamine Azo Pyrazolone Synthesis, Thermal Behavior, Spectroscopic, Computational and its Application in Sensitized Solar Cells. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

-

CMC Laboratories. (n.d.). Thermogravimetric Analysis (TGA) - ASTM E1131. Retrieved from [Link]

-

Miljøstyrelsen. (n.d.). Toxicity and Fate of Azo Pigments. Retrieved from [Link]

-

Research and Reviews. (2024, June 11). Solid-State Characterization in Drug Development and Formulation. Retrieved from [Link]

-

Scribd. (n.d.). Reactive Trapping of 3,3'-Dichlorobenzidine Decomposition Products in Polyethyelene-Based Diarylide Pigments Concentrates. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis of Paints, Coatings, and Resins. Retrieved from [Link]

-

Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Retrieved from [Link]

-

ResearchGate. (n.d.). An Investigation on Thermal Decomposition Behavior of Water-Soluble Azo Dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazolone based metal complex azo dyes:- Synthesis, Characterization, DFT analysis and in-vitro Anti-microbial Assessment. Retrieved from [Link]

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

-

Materials.co.uk. (n.d.). TGA - Thermogravimetric Analysis. Retrieved from [Link]

-

OEHHA. (2011, July 1). Dichlorobenzidine-based Compounds Metabolized to 3,3'-Dichlorobenzidine. Retrieved from [Link]

-

MDPI. (n.d.). Preliminary Analysis of Printed Polypropylene Foils and Pigments After Thermal Treatment Using DSC and Ames Tests. Retrieved from [Link]

-

MDPI. (2024, October 21). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. Retrieved from [Link]

-

ResearchGate. (2020, December 2). Thermal degradation of azobenzene dyes. Retrieved from [Link]

-

Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Quality: active substance. Retrieved from [Link]

Sources

- 1. Pigment Red 38 [dyestuffintermediates.com]

- 2. Pharmaceutical Solid State Materials Characterisation [intertek.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Search | European Medicines Agency (EMA) [ema.europa.eu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mt.com [mt.com]

- 7. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 8. Pigment Red 38 - SY Chemical Co., Ltd. [sypigment.com]

- 9. epsilonpigments.com [epsilonpigments.com]

- 10. Pigment Red 38 - SY Chemical Co., Ltd. [sypigment.com]

- 11. oehha.ca.gov [oehha.ca.gov]

- 12. cmclaboratories.com [cmclaboratories.com]

- 13. infinitalab.com [infinitalab.com]

- 14. TGA - Thermogravimetric Analysis [materials.co.uk]

An In-depth Technical Guide to the Solubility of C.I. Pigment Red 38 in Organic Solvents

For Researchers, Scientists, and Formulation Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

C.I. Pigment Red 38 (C.I. No. 21120), a disazo pyrazolone pigment, is a key colorant in various industrial applications, including plastics, rubbers, and printing inks. Its performance is intrinsically linked to its interaction with organic solvents, with solubility being a critical parameter. This guide provides a comprehensive technical overview of the solubility of this compound, delving into the theoretical underpinnings of pigment-solvent interactions, practical experimental methodologies for solubility determination, and an analysis of its behavior in a range of organic solvents. This document is intended to serve as a valuable resource for researchers and formulation scientists engaged in the development and optimization of products incorporating this vibrant red pigment.

Introduction: The Significance of Pigment Solubility